Home > Products > Screening Compounds P64218 > 4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 865286-12-0

4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Catalog Number: EVT-2891663
CAS Number: 865286-12-0
Molecular Formula: C18H18N4O3
Molecular Weight: 338.367
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

Compound Description: This series of compounds were synthesized and evaluated as potential alkaline phosphatase inhibitors. Notably, compound 6i, bearing a specific alkylthio substituent, exhibited the most potent activity with an IC50 value of 0.420 μM. []

Relevance: These compounds share the core structure of 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, featuring the 1,3,4-oxadiazole ring linked to a benzamide moiety. The variation lies in the substitution at the 5-position of the oxadiazole ring, with 6a-i possessing an alkylthio group instead of the 2-methoxyphenyl group present in the target compound. []

Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

Compound Description: This copper(II) complex incorporates two molecules of a ligand derived from 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole. The complex exhibits a square-planar geometry around the copper atom. []

Relevance: While this compound diverges from the target compound, 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, by its coordination to a copper ion and the presence of an ethanimidamidato group, it retains the crucial 1,3,4-oxadiazole ring substituted at the 5-position with a methoxyphenyl group, highlighting the recurrent exploration of this motif. []

2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound is described as having a novel, thermodynamically stable crystalline form. The specific characteristics of this form offer advantages for stability in suspension formulations. []

Relevance: Despite differences in substituents, this compound shares the fundamental structure of a 1,3,4-oxadiazole ring connected to a benzamide group, similar to 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. The research highlights the importance of exploring variations within this structural class for potentially desirable physicochemical properties. []

Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide-κ2N,O]zinc(II)

Compound Description: This zinc(II) complex features two molecules of N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide acting as bidentate ligands, coordinating to the zinc atom through nitrogen and oxygen atoms. []

Relevance: Although a zinc complex, this compound shares the core 1,3,4-oxadiazole-benzamide structure with 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. The 5-position of the oxadiazole ring is substituted with a p-tolyl group instead of 2-methoxyphenyl, highlighting the recurring theme of modifying this position to potentially alter biological activity or physicochemical properties. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound is characterized by its crystal structure, which exhibits a monoclinic space group and a packing arrangement stabilized by C—H⋯N and C—H⋯O contacts. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound was discovered and characterized as a potent and selective calcium release-activated calcium channel inhibitor. It exhibited remarkable potency and selectivity in vitro and displayed a favorable pharmacokinetic profile in vivo, leading to its development as a clinical candidate for inflammatory diseases. []

Relevance: While structurally distinct from 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide by its biphenyl and oxadiazolidinone moieties, this compound underlines the significance of the 1,3,4-oxadiazole ring as a building block in medicinal chemistry. The research emphasizes the potential of modifications around this core structure for targeting specific biological pathways. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

Compound Description: VNI is a potent and selective inhibitor of protozoan sterol 14α-demethylase (CYP51), a crucial enzyme for sterol biosynthesis. VNI effectively cures Chagas disease. []

Relevance: VNI possesses the same 1,3,4-oxadiazol-2-yl benzamide moiety as 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, emphasizing the importance of this structural unit for biological activity, especially in targeting CYP51. The variation in substituents, particularly the 5-phenyl group on the oxadiazole ring compared to the 2-methoxyphenyl in the target compound, highlights the exploration of modifications for enhancing activity and selectivity towards specific CYP51 orthologs. []

(R)-N-(1-(3,4'-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VFV)

Compound Description: VFV, designed to optimize interactions within the CYP51 active site, exhibits a broader antiprotozoan spectrum of action compared to VNI. It demonstrates enhanced activity against various pathogens, cures Chagas disease, and effectively suppresses visceral leishmaniasis. []

Relevance: Similar to VNI, VFV shares the 1,3,4-oxadiazol-2-yl benzamide core with 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, further emphasizing the relevance of this scaffold for targeting CYP51. The modification to a 3,4'-difluorobiphenyl group, as opposed to the 2,4-dichlorophenyl in VNI and 2-methoxyphenyl in the target compound, demonstrates the continued investigation of substituent variations for improving potency and broadening activity against different CYP51 enzymes. []

6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol

Compound Description: This compound is characterized by its crystal structure, which is monoclinic and belongs to the P21/c space group. It crystallizes with a methanol molecule. []

Relevance: While structurally different from 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide due to the chromen-4-one moiety, this compound highlights the recurring use of the 1,3,4-oxadiazole ring substituted with a methoxyphenyl group at the 5-position. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

Compound Description: This series of compounds exhibited both antimicrobial and anticancer activities. Notably, compounds 5b, 5f, and 5g showed significant antibacterial and antifungal activity, with 5b and 5f being particularly potent. Compounds 5c, 5f, and 5g also demonstrated anticancer activity, particularly against the HOP-92 non-small cell lung cancer cell line. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

Compound Description: This compound is distinguished by its crystal structure and differs from a related compound (N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide) by the presence of a methoxyphenyl ring and a benzonitrile group, instead of a chlorophenyl ring and an acetamide group. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound, featuring a hybrid ring system comprising both thiazole and oxadiazole rings, was synthesized and evaluated as a potential antibacterial agent. The study emphasized the importance of these heterocyclic moieties for enhancing bacterial resistance and highlighted the compound's significant antibacterial activity. []

Relevance: This compound underscores the prominence of the 1,3,4-oxadiazole ring in designing antibacterial agents, similar to the interest in 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. The presence of a phenyl substituent at the 5-position of the oxadiazole ring, although connected through a thiazole-benzamide system rather than directly to a benzamide as in the target compound, further emphasizes the exploration of different substituents at this position for modulating biological activity. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound is characterized by its crystal structure, revealing a dihedral angle between the 4-chlorophenyl and 1,3,4-oxadiazole rings and an anti orientation of the amide N—H and C=O bonds. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides

Compound Description: This series of fourteen novel compounds were synthesized and evaluated for their anti-inflammatory and anticancer activities. The compounds were synthesized through a two-step process involving the formation of substituted N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylide followed by sodium borohydride reduction. []

Relevance: These compounds are structurally similar to 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide with a common 1,3,4-oxadiazole ring linked to a benzamide. The key difference lies in the presence of a dihydropyridine ring connected to the 2-position of the oxadiazole instead of a direct linkage to the phenyl ring as in the target compound. This structural modification highlights the exploration of different cyclic structures while retaining the core oxadiazole-benzamide scaffold for potential biological activity. []

N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

Compound Description: This compound was synthesized using a CoII-catalyzed method and is characterized by its crystal structure. The structure exhibits a symmetric N⋯H+⋯N unit. []

Relevance: Despite being a hydrochloride salt and having an amine group instead of an amide, this compound is relevant to 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the 1,3,4-oxadiazole ring and a methoxyphenyl group at the 5-position. This structural similarity highlights the exploration of variations in functional groups attached to the oxadiazole ring for potential biological activity. []

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives

Compound Description: These compounds were synthesized and evaluated for their antifungal activities. Notably, some of the derivatives displayed good antifungal activity at a concentration of 100 μg/mL. []

Relevance: Although incorporating a thiadiazole ring instead of an oxadiazole, these compounds are related to 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide as they also feature a methoxyphenyl group linked to a benzamide moiety. The research emphasizes the significance of aromatic substituents on these heterocyclic rings for potential antifungal properties. []

4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxy phenyl]methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone

Compound Description: This compound serves as a key intermediate in the synthesis of new tri(1,3,4-oxadiazole) derivatives. These derivatives were designed based on the notion that incorporating multiple 1,3,4-oxadiazole rings might enhance biological activity. []

Relevance: Although structurally more complex, this compound highlights the exploration of multiple 1,3,4-oxadiazole rings, each substituted with a 4-methoxyphenyl group, similar to the presence of a 2-methoxyphenyl substituent in 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. The research emphasizes the potential of incorporating multiple oxadiazole moieties for potentially improving biological properties. []

1-(2-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-08) and 1-(2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-12)

Compound Description: AS1-08 and AS1-12 were investigated for their thermodynamic and acoustical properties in binary solutions with dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The study analyzed the influence of structural modifications and solvent effects on their interactions. []

Relevance: These compounds share the presence of a 1,3,4-oxadiazole ring, similar to 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. Although AS1-08 and AS1-12 possess a pyridinylprop-2-en-1-one moiety instead of a benzamide and have substituents at the 3-position of the oxadiazole ring, the research highlights the importance of understanding the physicochemical properties of compounds containing this heterocyclic ring system. []

(E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides (5a–f)

Compound Description: This series of chalcone analogs, bridged by 1,3,4-oxadiazole linkers, were designed and synthesized as potential antibacterial agents. Compounds 5d and 5e exhibited good activity against Gram-positive, Gram-negative, and fungal strains, comparable to standard drugs. []

Relevance: Though structurally distinct from 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the chalcone, phthalazine, and thioacetamide moieties, this series shares the 1,3,4-oxadiazole ring as a central structural element. The research emphasizes the versatility of this heterocycle in designing antibacterial compounds and highlights the importance of exploring diverse substitutions around the core oxadiazole ring. []

Compound Description: These novel compounds were synthesized and evaluated for their nematocidal activity. Notably, compounds 4i and 4p exhibited significant activity against Bursaphelenchus xylophilus, surpassing the commercial seed coating agent Tioxazafen in potency. These compounds effectively disrupted various physiological processes in the nematode, leading to its mortality. []

Relevance: While structurally distinct from 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the 1,2,4-oxadiazole and 1,3,4-thiadiazole rings, this series underscores the exploration of different oxadiazole isomers in the pursuit of novel bioactive compounds. The research demonstrates the potential of these heterocycles for controlling plant-parasitic nematodes. []

(Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone analogs

Compound Description: These compounds were synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds 7c, 7g, and 7i demonstrated the most potent antimicrobial activity, while 7c and 7g exhibited significant hydrogen peroxide scavenging activity. []

Relevance: Although structurally distinct from 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the ethanone moiety and the substitution pattern on the phenyl ring attached to the oxadiazole, this series shares the 1,3,4-oxadiazole ring as a central structural element. The research highlights the potential of modifying the substituents around this core heterocycle for achieving diverse biological activities, including antimicrobial and antioxidant properties. []

Compound Description: These novel derivatives were synthesized and evaluated for their anticancer activity against PANC-1, HepG2, and MCF7 cell lines. Compound 6e exhibited potent cytotoxicity against PANC-1 and HepG2 cell lines, while compound 6c showed moderate cytotoxicity against the MCF7 cell line. []

Relevance: These compounds, while structurally diverse from 4-(dimethylamino)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide due to the presence of the pyridine and thiol group, share the common structural motif of a 1,3,4-oxadiazole ring linked to a substituted phenyl ring. The presence of a methoxyphenyl substituent in these derivatives, similar to the 2-methoxyphenyl in the target compound, highlights the continued exploration of this moiety in the context of potential anticancer agents. []

Properties

CAS Number

865286-12-0

Product Name

4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

IUPAC Name

4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C18H18N4O3

Molecular Weight

338.367

InChI

InChI=1S/C18H18N4O3/c1-22(2)13-10-8-12(9-11-13)16(23)19-18-21-20-17(25-18)14-6-4-5-7-15(14)24-3/h4-11H,1-3H3,(H,19,21,23)

InChI Key

ULNUDZVGVVXDJF-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.